molecular formula C8H6BrFO B1280888 4-Bromo-5-fluoro-2-methylbenzaldehyde CAS No. 861928-26-9

4-Bromo-5-fluoro-2-methylbenzaldehyde

Cat. No.: B1280888
CAS No.: 861928-26-9
M. Wt: 217.03 g/mol
InChI Key: XTCHJHTWCZHFQJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination and fluorination of 2-methylbenzaldehyde. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-fluoro-2-methylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential use in the development of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and a methyl group on the benzene ring makes it a valuable intermediate in various chemical synthesis processes .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHJHTWCZHFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479679
Record name 4-Bromo-5-fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861928-26-9
Record name 4-Bromo-5-fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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